molecular formula C7H7BrClN B14166684 4-Bromo-2-(chloromethyl)-5-methylpyridine

4-Bromo-2-(chloromethyl)-5-methylpyridine

Cat. No.: B14166684
M. Wt: 220.49 g/mol
InChI Key: WPJWGUZMPIBXAC-UHFFFAOYSA-N
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Description

4-Bromo-2-(chloromethyl)-5-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(chloromethyl)-5-methylpyridine typically involves the halogenation of a pyridine derivative. One common method includes the bromination of 2-(chloromethyl)-5-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as distillation and recrystallization further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(chloromethyl)-5-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: Hydrogenated pyridine derivatives.

Scientific Research Applications

4-Bromo-2-(chloromethyl)-5-methylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chloromethyl)-5-methylpyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The presence of halogen atoms enhances its binding affinity and specificity towards the target. In other applications, it may undergo chemical transformations that lead to the formation of active intermediates or final products with desired properties.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chloromethylpyridine: Similar structure but lacks the methyl group.

    4-Chloro-2-(bromomethyl)-5-methylpyridine: Similar structure but with reversed positions of bromine and chlorine.

    2,4-Dibromo-5-methylpyridine: Contains two bromine atoms instead of one bromine and one chlorine.

Uniqueness

4-Bromo-2-(chloromethyl)-5-methylpyridine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

4-bromo-2-(chloromethyl)-5-methylpyridine

InChI

InChI=1S/C7H7BrClN/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,3H2,1H3

InChI Key

WPJWGUZMPIBXAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N=C1)CCl)Br

Origin of Product

United States

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